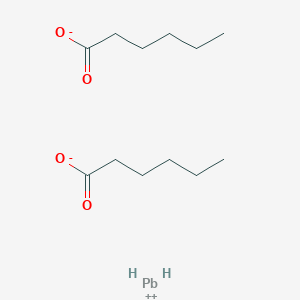
Hexanoate;lead(2+) dihydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanoate;lead(2+) dihydride, also known as lead hexanoate or lead(II) hexanoate, is a chemical compound with the molecular formula Pb(C6H11O2)2. It is a white crystalline powder that is commonly used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
科学研究应用
Lead hexanoate has been used in scientific research as a catalyst in various chemical reactions. It has also been used as a precursor to synthesize Hexanoate;lead(2+) dihydride-containing compounds for use in electronic devices, such as solar cells and photodetectors.
作用机制
The mechanism of action of Hexanoate;lead(2+) dihydride hexanoate is not well understood. However, it is believed to act as a Lewis acid catalyst, which can facilitate the formation of chemical bonds in various reactions.
生化和生理效应
There is limited information available on the biochemical and physiological effects of Hexanoate;lead(2+) dihydride hexanoate. However, it is known to be toxic and can cause harm to the environment and human health if not handled properly.
实验室实验的优点和局限性
One advantage of using Hexanoate;lead(2+) dihydride hexanoate in lab experiments is its ability to act as a catalyst in various reactions. However, its toxicity and potential harm to the environment and human health are significant limitations.
未来方向
Future research on Hexanoate;lead(2+) dihydride hexanoate could focus on finding safer alternatives to its use as a catalyst in chemical reactions. Additionally, research could explore the potential use of Hexanoate;lead(2+) dihydride hexanoate in electronic devices and other applications. Further investigation into the mechanism of action and toxicity of Hexanoate;lead(2+) dihydride hexanoate could also provide valuable insights into its use and potential risks.
合成方法
Lead hexanoate can be synthesized by reacting Hexanoate;lead(2+) dihydride oxide with hexanoic acid in the presence of a solvent such as ethanol. The reaction produces Hexanoate;lead(2+) dihydride hexanoate and water. The resulting product can be purified through recrystallization.
属性
CAS 编号 |
15773-53-2 |
|---|---|
产品名称 |
Hexanoate;lead(2+) dihydride |
分子式 |
C12H22O4Pb |
分子量 |
437.50068 |
IUPAC 名称 |
hexanoate;lead(2+) dihydride |
InChI |
InChI=1S/2C6H12O2.Pb.2H/c2*1-2-3-4-5-6(7)8;;;/h2*2-5H2,1H3,(H,7,8);;;/q;;+2;;/p-2 |
InChI 键 |
CGSAAYNFWHCUGW-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2] |
规范 SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2] |
其他 CAS 编号 |
15773-53-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



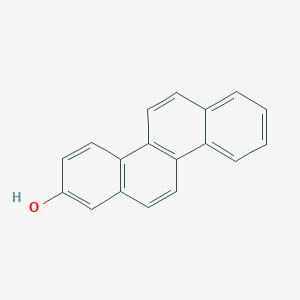
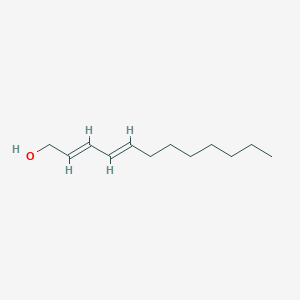
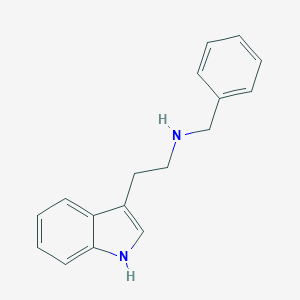
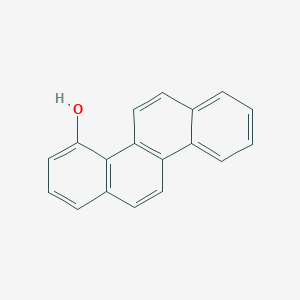
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)
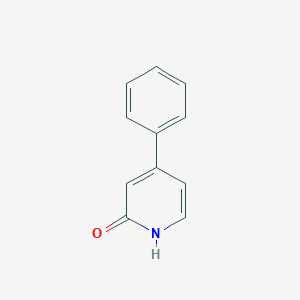
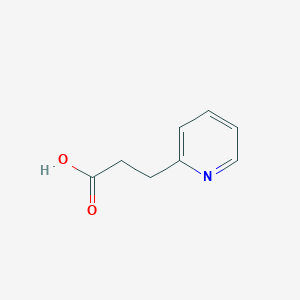
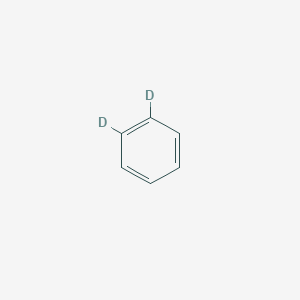
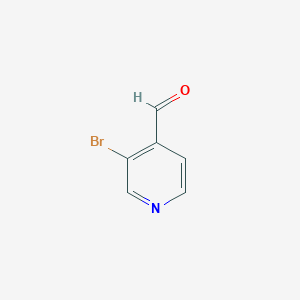
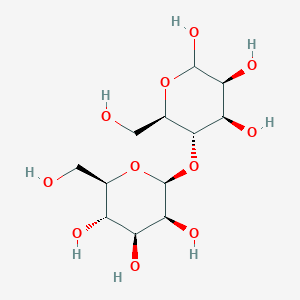

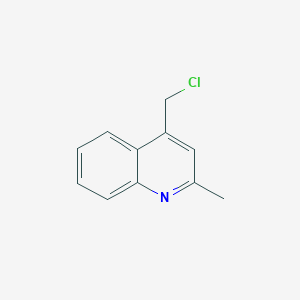
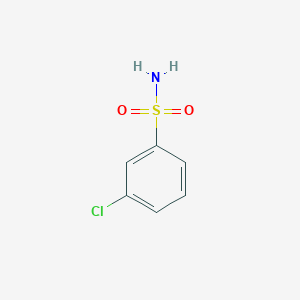
![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)